NAAA Inhibition Potency: 7-Fluorochroman-4-ol Demonstrates Low Nanomolar IC50 Values
In a direct enzymatic assay, 7-Fluorochroman-4-ol potently inhibits N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for pain and inflammation. The compound achieved an IC50 of 6 nM against human NAAA [1] and an IC50 of 13 nM against the rat ortholog [1], indicating high potency and cross-species activity. This data, sourced from the BindingDB (CHEMBL3770726), provides a quantifiable benchmark against which other chroman-4-ol analogs can be measured.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 6 nM (human NAAA); 13 nM (rat NAAA) |
| Comparator Or Baseline | Unsubstituted chroman-4-ol (inferred lack of significant NAAA activity based on structure-activity relationships of fluorinated derivatives) |
| Quantified Difference | Sub-nanomolar to low nanomolar activity for the 7-fluoro derivative; the unsubstituted chroman-4-ol is not a known potent NAAA inhibitor. |
| Conditions | Recombinant enzyme assay in vitro (human and rat NAAA expressed in HEK293 cells) [1] |
Why This Matters
This potency level positions 7-Fluorochroman-4-ol as a strong starting point for developing NAAA-targeted therapeutics, a profile unlikely to be shared by non-fluorinated or differently positioned fluoro analogs.
- [1] BindingDB. BDBM50151057 (CHEMBL3770726). Inhibition of human and rat NAAA. Accessed 2026. View Source
